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Introduction

Cepaea nemoralis, the grove snalil, is a valuable model organism in evolutionary biology,
population genetics, and ecotoxicology. Traditional genetic studies often require invasive tissue
sampling, leading to ethical concerns and potential impacts on local populations. This
document outlines a detailed, non-invasive method for obtaining high-quality genomic DNA
from the mucus of Cepaea nemoralis. This approach allows for the genetic analysis of
individuals without causing harm, enabling longitudinal studies and the sampling of protected
populations.

The primary challenge in working with snail mucus is the high concentration of
mucopolysaccharides, which can co-precipitate with DNA and inhibit downstream enzymatic
reactions such as PCR.[1][2][3] The protocols detailed below are optimized to overcome these
challenges, ensuring reliable DNA extraction for various molecular applications.

Data Presentation: Quantitative Analysis of Non-
invasive DNA Sampling

While specific quantitative data for DNA extracted from Cepaea nemoralis mucus is not
extensively published, the following tables provide representative data from non-invasive
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sampling methods in other organisms, which can serve as a benchmark for expected yields
and purity. The success of DNA extraction from snail mucus is highly dependent on the removal
of inhibitors.[1][2]

Table 1: Representative DNA Yields from Various Non-Invasive Sampling Methods

Sample . Collection Average DNA
Organism . Reference
Source Method Yield (ng/pL)
Freshwater Swabbing (4
Mucus 833.8 [4]
Mussels strokes)
Freshwater Swabbing (6
Mucus 852.6 [4]
Mussels strokes)
Buccal Cells Human Swabs (3) 82.2 (mean) [5]
Saline Mouth
Buccal Cells Human ) 28.2 [6]
Rinse

Table 2: Representative DNA Purity (A260/A280 Ratio) from Non-Invasive Samples

. Average
Sample . Extraction
Organism A260/A280 Reference
Source Method .
Ratio
) ] Non-marine -
Various Tissues Modified CTAB >1.80 [1]
molluscs
Comparable to
] ) Non-marine o CTAB, but less
Various Tissues Commercial Kit ) [1]
molluscs consistent PCR
success
Buccal Cells Human Swabs (3) 1.95 (median) [5]
Saline Mouth
Buccal Cells Human ) 2.0 [6]
Rinse
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Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[1]

Experimental Protocols

Protocol 1: Non-invasive Mucus Sample Collection from
Cepaea nemoralis

Materials:

 Sterile cotton swabs

o Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
o Ethanol (70%) for surface sterilization (optional)
e Gloves

Procedure:

If possible, gently clean the shell of the snail with a soft brush to remove dirt and debris.

 Allow the snail to acclimate in a clean, moist environment to encourage movement and
mucus secretion.

o Gently encourage the snail to crawl onto a clean, sterile surface (e.g., a sterile petri dish).

e Using a sterile cotton swab, gently wipe the pedal (foot) region of the snail where a fresh
mucus trail is visible. To maximize DNA collection, it is recommended to swab the area
approximately 10 times.

o Carefully place the head of the cotton swab into a sterile microcentrifuge tube.

o Label the tube with a unique identifier for the individual snail.

Samples can be stored at -20°C until DNA extraction.

Protocol 2: DNA Extraction from Mucus Samples
(Modified CTAB Method)
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This protocol is adapted from methods proven effective for DNA extraction from molluscan
tissues, which are rich in polysaccharides.[1][7]

Materials:

o CTAB lysis buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCI pH 8.0, 0.2% [3-
mercaptoethanol, 2% PVP)

e Proteinase K (20 mg/mL)

e Chloroform:isoamyl alcohol (24:1)

* |sopropanol, ice-cold

o Ethanol (70%), ice-cold

e TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA)
» Water bath or heat block

e Microcentrifuge

o \Vortex mixer

Procedure:

» To the microcentrifuge tube containing the swab head, add 500 uL of pre-warmed (60°C)
CTAB lysis buffer and 5 pL of Proteinase K.

» Vortex briefly to mix and incubate at 60°C for 1-3 hours with occasional vortexing to lyse the
cells and digest proteins.

 After incubation, centrifuge the tube at 12,000 x g for 5 minutes to pellet any debris.
o Carefully transfer the supernatant to a new sterile microcentrifuge tube.
e Add an equal volume of chloroform:isoamyl alcohol (24:1).

e Mix by inverting the tube gently for 5 minutes to form an emulsion.
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e Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.

o Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube. Be
cautious not to disturb the interface.

e Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

e Mix gently by inversion until a white DNA precipitate becomes visible.
 Incubate at -20°C for at least 1 hour to enhance precipitation.

o Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

o Carefully decant the supernatant.

e Wash the DNA pellet with 500 pL of ice-cold 70% ethanol.

e Centrifuge at 12,000 x g for 5 minutes at 4°C.

o Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do
not over-dry the pellet.

e Resuspend the DNA pellet in 30-50 pL of TE buffer.

e Store the extracted DNA at -20°C.

Protocol 3: DNA Quantification and Quality Assessment

Materials:

e Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)
o Agarose gel electrophoresis system

Procedure:

¢ Quantification:
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o Using a spectrophotometer, measure the absorbance at 260 nm to determine the DNA
concentration.

o Alternatively, for higher accuracy and to avoid overestimation due to RNA contamination,
use a fluorometer with a DNA-specific dye.

e Purity Assessment:
o Using a spectrophotometer, measure the absorbance at 230 nm, 260 nm, and 280 nm.

o Calculate the A260/A280 ratio to assess protein contamination. A ratio of ~1.8 is desirable.

[1]

o Calculate the A260/A230 ratio to assess for contamination with polysaccharides and other
organic compounds. A ratio between 2.0 and 2.2 is ideal.

* Integrity Assessment:
o Run an aliquot of the extracted DNA on a 1% agarose gel.

o Visualize the DNA under UV light after staining with an appropriate DNA stain (e.g.,
ethidium bromide or SYBR Safe).

o High molecular weight DNA should appear as a sharp, distinct band near the top of the
gel. A smear may indicate DNA degradation.

Visualizations
Signaling Pathway: Glycosaminoglycan Biosynthesis in
Gastropods

The primary components of snail mucus are glycoproteins and glycosaminoglycans (GAGS).[8]
[9] The following diagram illustrates a generalized pathway for the biosynthesis of heparan
sulfate, a type of GAG found in molluscs.[10][11] This pathway is crucial for the production of
the mucus matrix.
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Caption: Glycosaminoglycan biosynthesis pathway in gastropods.

Experimental Workflow: Non-invasive DNA Sampling
and Analysis

The following diagram outlines the complete workflow from sample collection to downstream

molecular analysis.
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Caption: Experimental workflow for non-invasive DNA sampling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12384201?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6982617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6982617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950716/
https://royalsocietypublishing.org/doi/10.1098/rstb.2020.0162
https://www.researchgate.net/profile/J-Grobler/publication/232670507_Non-invasive_method_to_obtain_DNA_from_freshwater_mussels_Bivalvia_Unionidae/links/00b495226e3a957d97000000/Non-invasive-method-to-obtain-DNA-from-freshwater-mussels-Bivalvia-Unionidae.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771138/
https://biologicgroup.com.au/blog/a-touch-of-slime-finding-a-non-lethal-method-for-extracting-dna-from-live-snails/
https://www.researchgate.net/publication/338826958_Comparison_of_DNA_extraction_methods_for_non-marine_molluscs_is_modified_CTAB_DNA_extraction_method_more_efficient_than_DNA_extraction_kits
https://pmc.ncbi.nlm.nih.gov/articles/PMC10566510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10566510/
https://pubs.acs.org/doi/10.1021/acsbiomaterials.3c01096
https://www.kegg.jp/pathway/pcan00534
https://www.kegg.jp/pathway/pcan00534
https://www.mdpi.com/2079-7737/12/6/836
https://www.benchchem.com/product/b12384201#non-invasive-dna-sampling-from-cepaea-nemoralis-mucus
https://www.benchchem.com/product/b12384201#non-invasive-dna-sampling-from-cepaea-nemoralis-mucus
https://www.benchchem.com/product/b12384201#non-invasive-dna-sampling-from-cepaea-nemoralis-mucus
https://www.benchchem.com/product/b12384201#non-invasive-dna-sampling-from-cepaea-nemoralis-mucus
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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